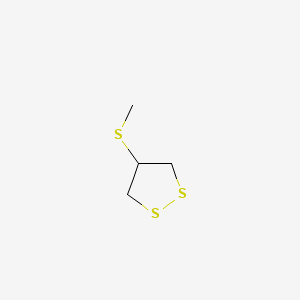
4-Methylthio-1,2-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylthio-1,2-dithiolane is a natural product found in Chara globularis with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
4-Methylthio-1,2-dithiolane has been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Research indicates that compounds in the dithiolane family can enhance the levels of endogenous antioxidants like glutathione, which is vital for cellular defense against oxidative damage .
Case Study: Antioxidant Activity
A study demonstrated that this compound effectively increased glutathione levels in skin cells, providing a protective mechanism against UV-induced oxidative stress. This property makes it a candidate for formulations aimed at preventing skin damage from environmental factors .
Pharmaceutical Applications
Recent patents highlight the potential of this compound derivatives in treating diseases associated with mutant epidermal growth factor receptors (EGFR). These compounds have shown promise in targeting specific pathways involved in cancer progression, particularly in lung cancer therapies .
Table 1: Summary of Medicinal Applications
Photoprotection
The compound has been incorporated into cosmetic formulations aimed at enhancing skin protection against UV radiation. Its ability to boost the skin's antioxidant defenses makes it suitable for products designed to mitigate sun damage and improve skin health .
Case Study: Cosmetic Formulation
A formulation containing this compound was tested for its effectiveness as a photoprotective agent. Results indicated a significant reduction in erythema (skin reddening) after UV exposure compared to control groups not receiving the treatment .
Anti-Aging Effects
In addition to photoprotection, this compound is being explored for its anti-aging properties due to its role in enhancing cellular repair mechanisms and reducing oxidative stress markers associated with aging .
Table 2: Summary of Cosmetic Applications
| Application Type | Description | References |
|---|---|---|
| Photoprotection | Reduces UV-induced skin damage; enhances antioxidant defenses | |
| Anti-Aging | Potential to reduce oxidative stress markers; promotes cellular repair |
Chemical Synthesis
The unique structure of this compound makes it useful as a building block in organic synthesis. It can serve as a precursor for various chemical reactions, particularly those involving sulfur chemistry .
Case Study: Synthesis of Derivatives
Research has shown that derivatives of this compound can be synthesized and modified to create new compounds with enhanced biological activities or improved stability for industrial applications .
Eigenschaften
CAS-Nummer |
75679-69-5 |
|---|---|
Molekularformel |
C4H8S3 |
Molekulargewicht |
152.3 g/mol |
IUPAC-Name |
4-methylsulfanyldithiolane |
InChI |
InChI=1S/C4H8S3/c1-5-4-2-6-7-3-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
JRRLOZZRIAGLOB-UHFFFAOYSA-N |
SMILES |
CSC1CSSC1 |
Kanonische SMILES |
CSC1CSSC1 |
Key on ui other cas no. |
75679-69-5 |
Synonyme |
4-methylthio-1,2-dithiolane charatoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















